molecular formula C20H27N3O5 B2747086 (R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate CAS No. 210481-85-9

(R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate

Cat. No. B2747086
CAS RN: 210481-85-9
M. Wt: 389.452
InChI Key: DSCBSBPYDCIRPP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 389.452. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of biologically active compounds and polymers. Its significance lies in its structural complexity and versatility, which enables the creation of diverse chemical entities.

  • Synthesis of Biotin Analogues : It serves as a key intermediate in the synthesis of natural product analogues, such as biotin, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Polymorphic Studies : Research on its polymorphic forms has shed light on the molecular conformation and its implications for designing more effective compounds (Gebreslasie et al., 2011).

  • Organometallic Chemistry : Its derivatives have been explored in organometallic chemistry for medicinal applications, emphasizing the need for stereoselective syntheses of complex structures (Patra et al., 2012).

Biological Studies and Applications

This compound's derivatives are pivotal in the development of new pharmacophores and in understanding biological mechanisms.

  • Enantioselective Synthesis : Demonstrates its utility in the enantioselective synthesis of neuroexcitants, highlighting the importance of chirality in biological activity (Pajouhesh et al., 2000).

  • Anticancer Agent Design : It has been utilized in the synthesis of novel amino acid derivatives evaluated for cytotoxicity against cancer cell lines, providing insights into designing new anticancer agents (Kumar et al., 2009).

  • Polymer Synthesis : The synthesis and polymerization of amino acid-derived acetylene monomers show its application in creating polymers with potential biomedical applications due to their specific properties (Gao et al., 2003).

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBSBPYDCIRPP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate

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